Sescandelin

Description

Overview of Isocoumarins as a Class of Natural Products

Isocoumarins are a class of natural metabolites characterized by a 1H-2-benzopyran-1-one core structure, which is an isomer of coumarin (B35378) with a reversed lactone ring. mdpi.com They are produced by a wide variety of organisms, including fungi, plants, bacteria, insects, and marine organisms. mdpi.comnih.gov

The basic isocoumarin (B1212949) framework consists of a benzene (B151609) ring fused to a δ-lactone ring. rsc.org This core structure can be extensively modified with various substituents, leading to a vast diversity of isocoumarin derivatives. rsc.orgsemanticscholar.org Common substitutions include alkyl chains, hydroxyl groups, and methoxy (B1213986) groups, often at the C-3, C-6, and C-8 positions. nih.govrsc.org Some derivatives may also feature fused carbocyclic rings or halogen atoms. mdpi.comnih.gov

Biosynthetically, isocoumarins are polyketides, primarily derived from the acetate-malonate pathway via polyketide synthase (PKS) enzymes. rsc.orgnih.gov The process involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications to yield the final isocoumarin structure. nih.govnih.gov Advances in genetic and bioinformatic analyses have begun to reveal the specific PKS gene clusters responsible for the biosynthesis of various isocoumarins in fungi. rsc.orgnih.gov

The structural diversity of isocoumarins corresponds to a wide array of biological activities, making them a subject of intense interest in chemical biology and drug discovery. rsc.orgnih.gov These compounds have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and insecticidal properties. rsc.orgnih.gov Their diverse functionalities have established isocoumarins as important lead compounds in the development of new therapeutic agents and as valuable intermediates in the synthesis of other heterocyclic compounds like isoquinolines and isochromenes. nih.govrsc.org

Historical Context of Sescandelin Discovery and Initial Isolation

The discovery of this compound is rooted in the exploration of microbial secondary metabolites for bioactive compounds.

This compound was first identified as a natural product from the fungus Sesquicillium candelabrum (IFO 30556). tandfonline.comcapes.gov.br During a screening program for root-promoting substances, researchers noticed the presence of an active compound in the culture filtrate of this fungus. tandfonline.comcapes.gov.br The producing organism, S. candelabrum, belongs to the Fungi kingdom and has been a source for the discovery of novel isocoumarin structures. nih.gov

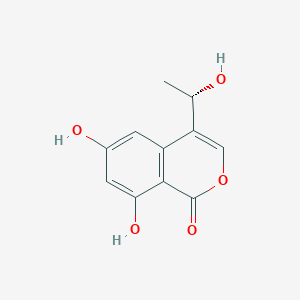

The initial isolation of this compound from the culture filtrate of S. candelabrum yielded colorless needles. tandfonline.com Through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, its planar structure was determined to be 6,8-dihydroxy-4-(1-hydroxyethyl)-isocoumarin. tandfonline.com The molecular formula was established as C11H10O5. tandfonline.com Further chemical analysis using the Horeau method was employed to determine the stereochemistry at the secondary alcohol, establishing the (S) configuration. tandfonline.com

Scope and Research Objectives for this compound Studies

Research on this compound and its derivatives continues to be an active area of investigation, driven by several key objectives. A primary goal is the total synthesis of this compound and its analogs, which allows for confirmation of the proposed structure and provides access to larger quantities for biological evaluation. koreascience.kr

Another significant research focus is the exploration of the biological activities of this compound and related compounds. Studies have investigated its potential as a photoprotective agent and its immunomodulatory effects. usp.brusp.br Furthermore, the discovery of related isocoumarins like this compound B from the same fungal source, Sesquicillium candelabrum, prompts further investigation into the biosynthetic pathways and the potential for discovering additional novel structures with interesting biological properties. nih.gov The isolation of this compound from other fungal sources, such as marine-derived Ascomycota species, also opens up avenues for exploring the chemical diversity of fungi in different environments. tandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

6,8-dihydroxy-4-[(1S)-1-hydroxyethyl]isochromen-1-one |

InChI |

InChI=1S/C11H10O5/c1-5(12)8-4-16-11(15)10-7(8)2-6(13)3-9(10)14/h2-5,12-14H,1H3/t5-/m0/s1 |

InChI Key |

QFIOPJBPPBDOEP-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=COC(=O)C2=C1C=C(C=C2O)O)O |

Canonical SMILES |

CC(C1=COC(=O)C2=C1C=C(C=C2O)O)O |

Synonyms |

sescandelin |

Origin of Product |

United States |

Isolation and Characterization Methodologies in Sescandelin Research

Advanced Chromatographic Techniques for Isolation

The initial challenge in natural product chemistry is the purification of a single compound from a complex mixture of metabolites. For Sescandelin, this is achieved through a multi-step process involving advanced chromatographic methods.

Silica (B1680970) Gel Column Chromatography

The primary method for the purification of this compound is silica gel column chromatography. tandfonline.com This technique separates compounds based on their polarity. In the foundational research on this compound isolated from the fungus Sesquicillium candelabrum, the process began with a culture filtrate. This filtrate was treated with active charcoal at a pH of 2.0. The compounds adsorbed to the charcoal were then extracted with acetone (B3395972). tandfonline.com

After concentrating the acetone extract, the resulting residue was subjected to silica gel column chromatography. A solvent system of benzene (B151609) and acetone was used to elute the compounds from the column. Specifically, the fraction that eluted with a benzene-acetone mixture in a 9:1 volume-to-volume ratio contained the active compound, this compound. tandfonline.com This chromatographic step was crucial for separating this compound from other fungal metabolites, yielding approximately 30 mg of the compound per liter of culture. tandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC)

While modern natural product isolation often employs preparative High-Performance Liquid Chromatography (HPLC) for final purification due to its high resolution and efficiency, the original reported isolation of this compound did not specify the use of this technique. The purification to homogeneity was achieved primarily through silica gel column chromatography. tandfonline.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once isolated, the precise molecular structure of this compound was determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR were instrumental. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. tandfonline.com

The structure was confirmed as 6,8-dihydroxy-4-(1-hydroxyethyl)-isocoumarin based on detailed analysis of its NMR data. tandfonline.com The specific chemical shifts observed in the spectra allowed for the precise assignment of each hydrogen and carbon atom within the this compound framework.

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.45 | d (J=2.4 Hz) |

| H-7 | 6.30 | d (J=2.4 Hz) |

| H-9 | 5.20 | q (J=6.4 Hz) |

| H-10 | 1.58 | d (J=6.4 Hz) |

| 6-OH | 11.08 | s |

| 8-OH | s | s |

| 9-OH | 4.60 | br. s |

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C-1 | 167.2 |

| C-3 | 158.4 |

| C-4 | 101.5 |

| C-4a | 139.1 |

| C-5 | 101.9 |

| C-6 | 164.1 |

| C-7 | 101.0 |

| C-8 | 165.6 |

| C-8a | 101.0 |

| C-9 | 65.1 |

| C-10 | 24.3 |

Data sourced from S. Nakaido et al., 1989. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution electron ionization mass spectrometry (HREI-MS) was employed. This analysis determined the molecular formula to be C₁₁H₁₀O₅. tandfonline.com This information was fundamental, providing the exact atomic makeup of the molecule, which complemented the structural framework derived from NMR data.

Optical Rotation and Chiroptical Spectroscopy (e.g., ECD for absolute configuration)

Many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these chiral centers is a critical final step in structural elucidation. This compound has a chiral center at the C-9 position.

To determine its absolute stereochemistry, the Horeau method was applied. tandfonline.com This classical chemical method involves reacting the chiral secondary alcohol of this compound with a racemic mixture of α-phenylbutyric anhydride. By measuring the optical rotation of the resulting unreacted α-phenylbutyric acid, the configuration of the alcohol can be deduced. In the case of this compound, the liberated α-phenylbutyric acid was levorotatory ([α]D -4.0° in benzene), which indicated an (S) configuration at the C-9 position. tandfonline.com This assignment of the absolute configuration was essential for the complete structural description of this compound.

Crystallographic Analysis

Without any foundational research on its existence and properties, any discussion on the isolation, characterization, or crystallographic analysis of "this compound" would be purely speculative. The scientific community awaits the primary research that would formally introduce this compound and its chemical attributes.

Synthetic Methodologies for Sescandelin and Its Analogues

Total Synthesis Approaches to Sescandelin

The first total synthesis of this compound was accomplished as part of a broader effort to develop a practical and high-yielding route to 4-acetylisocoumarins, a structural motif present in several biologically active natural products. acs.orgacs.org

Development of Practical Synthetic Routes to 4-Acetylisocoumarins

The synthesis of the required homophthalate 8 began with a Diels-Alder reaction between diene 6 and allenedicarboxylate 7, which, after aromatization, provided the homophthalate 8. acs.org The phenol (B47542) groups of 8 were protected as dibenzyl ethers (compound 9), and subsequent basic hydrolysis yielded the homophthalic acid 10. acs.orgacs.org

Enantioselective Synthesis Strategies

With the racemic precursor AGI-7 (5) in hand, the next critical step was the enantioselective reduction of the ketone to establish the chiral alcohol of this compound. The reduction of AGI-7 (5) using sodium borohydride (B1222165) under Luche conditions successfully produced racemic (±)-Sescandelin (4) in high yield (96%). acs.org

For the enantioselective synthesis, researchers employed a catalyst-controlled reduction. libretexts.org Specifically, the reduction of the ketone in AGI-7 (5) was achieved using borane (B79455) in the presence of Corey's (S)-oxazaborolidine reagent as a chiral catalyst. acs.orgnih.govacs.org This method afforded (+)-Sescandelin (4) in 88% yield with a high enantiomeric excess of 93% ee. acs.orgacs.orgresearchgate.net The optical rotation of the synthetic (+)-Sescandelin was found to be comparable in magnitude but opposite in sign to the naturally occurring (-)-Sescandelin, confirming the successful enantioselective synthesis of the nonnatural enantiomer. acs.org

Synthetic Derivatization of this compound

The derivatization of natural products is a crucial strategy for exploring structure-activity relationships and developing new therapeutic leads. nih.gov

Chemical Modifications and Functional Group Transformations

The total synthesis of this compound inherently involves key functional group transformations that can be adapted to create derivatives. For instance, the multi-step conversion of homophthalic acid 10 into various intermediates demonstrates the feasibility of modifying the aromatic core. acs.org The selective reduction of the acetyl group in AGI-7 to the hydroxyl group in this compound is a pivotal transformation that could be extended to other modifications of the side chain. researchgate.net

Generation of Novel Isocoumarin (B1212949) Analogues

The synthetic route developed for this compound has enabled the creation of other novel isocoumarin analogues. AGI-7, the immediate precursor to this compound, is itself a novel 6,8-dihydroxy-4-acetylisocoumarin isolated from a fungal strain. acs.org

Furthermore, exploration of natural sources has yielded other this compound-related compounds. From the marine-derived fungus Paraphoma sp., a new analogue, 6-dehydroxythis compound (5), was isolated. mdpi.com Its structure was determined through spectroscopic analysis and comparison of experimental and calculated electronic circular dichroism (ECD) spectra to establish the stereochemistry at the chiral center. mdpi.com The discovery and characterization of such analogues provide valuable insights into the structural diversity of this class of compounds. mdpi.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, represents a powerful and increasingly utilized approach in modern organic synthesis. mdpi.com This strategy can lead to more efficient, scalable, and environmentally friendly processes for producing complex molecules like active pharmaceutical ingredients. mdpi.com

While specific chemoenzymatic methods for the total synthesis of this compound have not been reported in the literature, the principles of this approach are highly applicable. Enzymes are capable of performing highly selective transformations, such as C-H oxidation and asymmetric reductions, on complex molecular scaffolds, often without the need for protecting groups. nih.gov

For a molecule like this compound, a hypothetical chemoenzymatic strategy could involve an imine reductase for the stereoselective synthesis of key amine precursors or other enzymes for late-stage functionalizations of the isocoumarin core. nih.gov The development of such a process would involve identifying and possibly engineering enzymes with the desired activity and stability. mdpi.comnih.gov The successful application of chemoenzymatic methods to synthesize other complex natural products suggests that this is a promising future direction for the synthesis of this compound and its analogues. ucsd.eduuni-stuttgart.de

Computational Chemistry in Synthetic Route Design

The strategic implementation of computational chemistry has become an increasingly indispensable tool in the design and optimization of synthetic routes for complex natural products, including this compound and its analogues. semanticscholar.org By providing detailed insights into reaction mechanisms, transition states, and molecular properties, computational methods, particularly Density Functional Theory (DFT), enable chemists to make more informed decisions, thereby saving time and resources. nih.govresearchgate.net These theoretical calculations can rationalize experimentally observed outcomes and, in some cases, predict the feasibility and stereoselectivity of key synthetic steps before they are attempted in the laboratory. nih.govmdpi.com

Mechanistic Elucidation and Rationalization of Regioselectivity

A significant challenge in the synthesis of isocoumarins, the core scaffold of this compound, is controlling the regioselectivity of cyclization reactions. rsc.org Computational studies have been instrumental in understanding the factors that govern these transformations. For instance, in the synthesis of 4-substituted isocoumarins, DFT calculations were employed to investigate the mechanism of selective oxymetalation of terminal alkynes. rsc.org

Theoretical calculations of potential energy profiles for the oxyindation reaction revealed that a 6-endo cyclization pathway is thermodynamically controlled, leading to the formation of the desired six-membered isocoumarin ring. rsc.org In contrast, the calculations showed that the corresponding oxyboration reaction proceeds via a 5-exo cyclization under kinetic control. rsc.org The investigation of electrostatic potential maps further suggested that the differences in the atomic characteristics of the metal (indium vs. boron) and their ligands are crucial in dictating this regioselective switch. rsc.org

These computational findings not only explained the observed experimental results but also provided a predictive framework for selecting the appropriate Lewis acid to achieve the desired regiochemical outcome in the synthesis of isocoumarin precursors.

Prediction of Stereoselectivity

The synthesis of this compound involves the creation of a stereogenic center, making the control of stereoselectivity a critical aspect of any synthetic strategy. Computational chemistry offers a powerful approach to predict and understand the origins of stereoselectivity in asymmetric reactions.

In the context of synthesizing isocoumarin-like structures, computational models have been used to evaluate the energy differences between various transition states that lead to different stereoisomers. For example, in an N-heterocyclic carbene (NHC)-catalyzed [5+5] annulation to form tetrahydroisochromen-1-ones, which are precursors to isocoumarins, DFT calculations were performed. rsc.org The calculations indicated that the energy difference between the exo- and endo- transition states was minimal, suggesting that achieving high diastereoselectivity would be challenging. rsc.org This type of insight is invaluable for chemists in designing or modifying catalysts and reaction conditions to favor the formation of the desired diastereomer.

While a specific computational study predicting the stereochemical outcome of the reduction of a 4-acetylisocoumarin (B97069) to yield this compound has not been detailed, the principles demonstrated in related systems are directly applicable. By modeling the transition states of the reduction with different chiral reducing agents, it is possible to calculate the activation energies for the formation of each enantiomer, thereby predicting the enantiomeric excess (ee) that can be expected experimentally.

Analysis of Molecular Properties and Reactivity

Computational methods are also employed to analyze the electronic properties of isocoumarin derivatives, which can influence their reactivity and biological activity. DFT and time-dependent DFT (TD-DFT) calculations have been used to study the electronic transitions in ferrocene-isocoumarin conjugated molecules, providing insights that are in good agreement with experimental electrochemical and UV-visible spectroscopic data. rsc.org

Furthermore, computational tools can aid in the structural elucidation of natural products. By comparing experimentally obtained NMR data with chemical shifts predicted by DFT calculations, the correct structure of a newly isolated compound can be confirmed or, in cases of ambiguity, determined. mdpi.com This approach can prevent the misassignment of structures and guide synthetic efforts toward the correct target molecule.

The following table summarizes the application of computational methods in the synthesis and study of isocoumarins, the structural class to which this compound belongs.

| Computational Method | Application in Isocoumarin Synthesis | Key Findings |

| Density Functional Theory (DFT) | Mechanistic investigation of oxymetalation | Revealed thermodynamic control for 6-endo cyclization with indium catalysts and kinetic control for 5-exo cyclization with boron catalysts. rsc.org |

| DFT | Analysis of electrostatic potential maps | Showed that the nature of the metal and its ligands dictates regioselectivity in cyclization reactions. rsc.org |

| DFT | Prediction of diastereoselectivity in annulation reactions | Calculated a small energy difference between exo- and endo- transition states, indicating a challenge in achieving high diastereoselectivity. rsc.org |

| DFT/TD-DFT | Analysis of electronic properties | Correlated calculated electronic transitions with experimental electrochemical and spectroscopic data for ferrocene-isocoumarin conjugates. rsc.org |

| DFT | Structural elucidation | Comparison of calculated and experimental NMR chemical shifts can confirm or revise proposed structures of natural products. mdpi.com |

Structure Activity Relationship Sar Studies of Sescandelin and Derivatives

Fundamental Principles of Structure-Activity Relationships in Natural Products

The core tenet of SAR is that the biological activity of a compound is intrinsically linked to its molecular structure. solubilityofthings.com This relationship is governed by several key principles:

Correlation between Structure and Activity: Modifications to a molecule's structure, such as altering its carbon skeleton or functional groups, can lead to significant changes in its biological activity. solubilityofthings.com

Importance of Functional Groups: Specific functional groups within a molecule dictate its chemical properties and how it interacts with biological targets. solubilityofthings.com

Role of Physicochemical Properties: Properties like lipophilicity (log P), electronic effects, and steric factors are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological response. slideshare.net

Concept of Pharmacophores: A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups within a molecule that is essential for its biological activity. wm.eduvdoc.pub Identifying the pharmacophore is a primary goal of SAR studies.

Natural products, with their vast structural diversity, serve as a rich source of novel pharmacophores and lead compounds for drug discovery. vdoc.pub SAR studies on natural products aim to identify the active components, simplify their structures for easier synthesis, and modify them to improve potency and reduce toxicity. wm.educollaborativedrug.com

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The isocoumarin (B1212949) scaffold is a recurring motif in many biologically active fungal metabolites. researchgate.netrsc.org In the case of sescandelin and its derivatives, the core isocoumarin ring system, along with its substituents, constitutes the fundamental framework for its biological activity.

Initial studies on this compound identified it as 6,8-dihydroxy-4-(1-hydroxyethyl)-isocoumarin. tandfonline.com The biological activity of this compound and its analogues is influenced by the substitution pattern on the isocoumarin ring. For instance, the presence and position of hydroxyl groups and the nature of the substituent at the C-4 position are likely critical for activity.

While specific SAR studies detailing the precise contributions of each functional group in this compound are not extensively documented in the provided results, general principles suggest that the hydroxyl groups at C-6 and C-8, and the hydroxyethyl (B10761427) group at C-4, are key features. These groups can participate in hydrogen bonding and other interactions with biological targets. The lactone ring of the isocoumarin is also a critical feature, potentially susceptible to nucleophilic attack, which could be a mechanism of action.

A study on related isocoumarin derivatives as α-glucosidase inhibitors provides some insight. This compound B, a related compound, showed moderate inhibition of α-glucosidase. semanticscholar.orgrsc.org Another derivative, 5,6,8-trihydroxy-4-(1'-hydroxyethyl)isocoumarin, also demonstrated α-glucosidase inhibitory activity. mdpi-res.com This suggests that the isocoumarin core with hydroxyl and hydroxyethyl substitutions is a promising pharmacophore for this activity.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of natural products. longdom.orgnih.gov Different stereoisomers of a compound can exhibit vastly different potencies and even different biological effects due to the specific spatial requirements of biological receptors. michberk.comijpsjournal.com

For this compound, the stereochemistry at the C-9 position of the hydroxyethyl side chain is of particular importance. Early research determined the absolute configuration at C-9 to be (S) using the Horeau method. tandfonline.com The stereochemical complexity of isocoumarin derivatives is known to critically modulate their biological activity. rsc.org

The first total synthesis of (+)-sescandelin was achieved via an enantioselective reduction of the precursor AGI-7, yielding the natural enantiomer with a high enantiomeric excess. nih.gov This synthesis confirmed the importance of the stereocenter at C-9. While direct comparisons of the biological activity of different stereoisomers of this compound are not detailed in the provided search results, it is a well-established principle that only one enantiomer often accounts for the majority of the biological activity of a chiral compound. nih.gov This stereoselectivity arises from the specific three-dimensional fit required for interaction with chiral biological macromolecules like enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netslideshare.net This approach is invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. collaborativedrug.com

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. Common types of descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: The most common is logP, which measures the lipophilicity of a compound.

For a QSAR study on this compound and its derivatives, relevant descriptors would be calculated for a series of analogues with varying substituents and stereochemistry. While a specific QSAR model for this compound is not available in the search results, the general methodology would involve generating these descriptors using specialized software.

Once descriptors are calculated, various statistical and machine learning methods can be employed to build the QSAR model. These methods aim to find a correlation between the descriptors (independent variables) and the biological activity (dependent variable). nih.govmdpi.com

Commonly used techniques include:

Multiple Linear Regression (MLR): A statistical method that creates a linear equation to model the relationship. mdpi.com

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.gov

Support Vector Machines (SVM): A machine learning technique that finds an optimal hyperplane to separate data points into different classes (active vs. inactive) or to perform regression. nih.gov

k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its most similar neighbors in the descriptor space. nih.gov

The development of a robust QSAR model for this compound derivatives would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. frontiersin.org

Design and Synthesis of SAR-Driven Analogues for Enhanced Activity

The insights gained from SAR and QSAR studies are ultimately applied to the rational design and synthesis of new analogues with improved biological activity. researchgate.net For this compound, this would involve modifying its structure based on the identified pharmacophore and the relationships revealed by the models.

The first total synthesis of this compound provides a synthetic route that can be adapted to create analogues. nih.gov For example, by using different starting materials or modifying the synthetic steps, it would be possible to:

Vary the substituents on the aromatic ring to explore the impact of different electron-donating or electron-withdrawing groups.

Modify the length and branching of the side chain at C-4.

Introduce different functional groups in place of the hydroxyl groups.

Synthesize different stereoisomers to further probe the importance of stereochemistry.

Preclinical in Vitro and Mechanistic Cellular Studies of Sescandelin

Cellular Models for Biological Activity Assessment

The initial assessment of a compound's biological effect relies on various cellular models. These in vitro systems allow for controlled, reproducible, and scalable experiments to screen for activity and elucidate the basic biology of a compound's effect. drugtargetreview.com The choice of model is crucial, as it influences the relevance and translatability of the findings. worldpreclinicaleurope.com

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents the traditional and most fundamental tool for in-to screening. drugtargetreview.com These systems are advantageous due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.

In the context of Sescandelin, 2D cell culture is the primary model used in its initial characterization. Studies have utilized in vitro assays to identify its biological properties. kribb.re.kr A key finding from these assays is the anti-angiogenic activity of this compound. kribb.re.krresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other diseases. Assays using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), are standard for evaluating anti-angiogenic potential. rjpharmacognosy.ir These assays can measure various cellular processes like cell proliferation, migration, and the ability to form tube-like structures, all of which are crucial steps in angiogenesis. nih.govturkjps.org While the specific cell lines used to test this compound's anti-angiogenic effects are not always detailed in the available literature, such 2D models were instrumental in its initial discovery as a bioactive compound.

Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids)

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) cell culture models have become increasingly important in preclinical research. upmbiomedicals.com These models, which include spheroids and organoids, allow cells to grow in aggregates, fostering cell-cell and cell-extracellular matrix interactions that more closely resemble the microenvironment of a native tissue or a solid tumor. worldpreclinicaleurope.com

Spheroids are self-assembled, spherical clusters of cells, often used to model tumors. They can replicate features like nutrient and oxygen gradients found in vivo. worldpreclinicaleurope.com

Organoids are more complex, stem-cell-derived structures that self-organize to mimic the architecture and function of a specific organ. upmbiomedicals.comworldpreclinicalcongress.com

For a compound like this compound with known anti-angiogenic properties, 3D models would be a logical next step for more advanced preclinical testing. For instance, co-culturing tumor spheroids with endothelial cells could provide a more physiologically relevant system to study the inhibition of tumor vascularization. worldpreclinicaleurope.com Although specific studies detailing the use of 3D models for this compound have not been reported, their application would be invaluable for validating its anti-angiogenic effects in a more complex, tissue-like context before moving to in vivo animal studies.

Co-culture Systems for Complex Cellular Interactions

Co-culture systems involve growing two or more different cell types together to study their mutual interactions. mdpi.com These models are essential for investigating complex biological processes where communication between different cells is critical, such as in the tumor microenvironment, immune responses, or tissue development.

In the study of angiogenesis, co-culture models are particularly relevant. For example, a co-culture of endothelial cells with other cell types like pericytes or fibroblasts can create a more realistic model of a blood vessel. To investigate this compound's anti-angiogenic activity in a cancer context, a co-culture of tumor cells and endothelial cells would allow researchers to observe how the compound affects the cancer cells' ability to induce new blood vessel growth. While the application of specific co-culture systems in the evaluation of this compound is not documented in the available literature, this methodology holds significant potential for a deeper understanding of its activity in a multi-cellular environment.

Exploration of Cellular Mechanisms of Action

Beyond assessing biological activity, a crucial part of preclinical research is to understand how a compound works at the molecular level. This involves identifying its direct cellular targets and mapping the downstream signaling pathways it perturbs.

Target Identification and Validation Approaches (e.g., genetic screens, proteomics)

Identifying the specific molecular target of a bioactive compound is often a significant bottleneck in drug discovery, particularly for natural products. ufl.edu Several advanced techniques are employed for this purpose: frontiersin.org

Chemical Proteomics and Affinity-Based Methods : These approaches use a modified version of the compound (e.g., tagged with biotin) as a "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. creative-biolabs.com Label-free methods that detect changes in protein stability upon compound binding are also used. nih.gov

Genetic Screens : Techniques like CRISPR-based screens can be used to systematically knock out or activate every gene in the genome. By observing which genetic alteration makes cells more or less sensitive to the compound, researchers can infer the compound's target or the pathway it affects. ufl.edu

For this compound, while its anti-angiogenic activity and the α-glucosidase inhibitory activity of its analogue, this compound B, are known, the precise molecular targets responsible for these effects have not been fully elucidated in the public domain. The aforementioned target identification strategies would be the definitive methods to pinpoint the proteins that this compound directly binds to in order to exert its biological functions. nomuraresearchgroup.com

Pathway Analysis and Molecular Network Perturbations

Once a target is identified, or even based on global changes in gene or protein expression after treatment, pathway analysis is used to understand the broader effects on the cell's molecular network. acs.org This computational approach maps the affected genes or proteins to known signaling or metabolic pathways, revealing how a compound's effect propagates through the cellular machinery. nih.govfrontiersin.org

For instance, the related compound this compound B has been shown to inhibit α-glucosidase. mdpi.com α-glucosidase inhibitors work by delaying carbohydrate digestion, which helps to control postprandial blood glucose levels. nih.gov A full mechanistic study would involve analyzing how this inhibition affects related metabolic pathways. mdpi.comnih.gov Network pharmacology is a powerful tool that integrates data on drug-target interactions, protein networks, and pathways to systematically explore a compound's mechanism of action. mdpi.commdpi.com

For this compound, a comprehensive pathway analysis based on proteomics or transcriptomics data would be necessary to map out the network perturbations that lead to its anti-angiogenic effects. Such an analysis could reveal, for example, if this compound treatment leads to the downregulation of key pro-angiogenic pathways like the VEGF or FGF signaling cascades. To date, detailed pathway analyses for this compound are not available in published literature.

Receptor Binding Studies and Ligand-Target Interactions

The study of specific receptor binding is a cornerstone in pharmacology for elucidating the mechanism of action of a compound. youtube.com These assays, often utilizing radiolabeled ligands or advanced techniques like surface plasmon resonance, aim to determine the affinity (typically expressed as the dissociation constant, Kd) of a ligand for a particular receptor. youtube.comfrontiersin.org This provides insights into the potential pharmacological targets and selectivity of a molecule. youtube.com

In the available scientific literature, there are no specific receptor binding studies reported for the compound this compound. Research has primarily focused on its effects on enzymatic pathways rather than direct interactions with classical cell-surface or nuclear receptors. The primary molecular target identified for this compound and its analogues is the enzyme α-glucosidase, which is discussed in the context of biochemical investigations. This indicates that the currently understood ligand-target interactions for this compound are centered on enzyme inhibition rather than receptor-mediated signaling pathways. Further research would be required to explore potential interactions with specific receptors.

Biochemical Investigations of this compound's Effects

Biochemical investigations are crucial for understanding how a compound exerts its effects at a molecular level. These studies often involve assays that measure the compound's direct influence on proteins, such as enzymes, to determine its functional impact.

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. mdpi.com These assays measure the degree of inhibition, often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

This compound and its related compounds have been evaluated for their inhibitory effects against several enzymes. Notably, this compound B, an isocoumarin (B1212949) analogue, has been reported to exhibit moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. wikipedia.org The inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. wikipedia.orgnih.gov

In addition to α-glucosidase, this compound has been studied for its effect on nitric oxide (NO) production. In one study, this compound was shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting an inhibitory effect on nitric oxide synthase (iNOS). usp.br this compound-B has also demonstrated similar inhibitory effects on NO production in stimulated microglial cells. tandfonline.comtandfonline.com

| Compound | Enzyme/Process | Assay System | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | Nitric Oxide Synthase (iNOS) | LPS-stimulated BV-2 microglial cells | 87.9 ± 0.7 µM | usp.br |

| This compound B | α-Glucosidase | In vitro enzyme assay | Moderate inhibition (specific IC50 not detailed in source) | wikipedia.org |

| This compound B | Nitric Oxide Synthase (iNOS) | LPS-stimulated BV2 cells | 24.2 to 76.5 µM | tandfonline.comtandfonline.com |

To understand the precise mechanism of enzyme inhibition, protein-ligand interaction analysis is employed. creative-biostructure.com Techniques like molecular docking, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy can reveal how a ligand binds to its target protein at an atomic level. creative-biostructure.comdrughunter.com Molecular docking, a computational method, predicts the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the binding affinity through scoring functions. japsonline.comcabidigitallibrary.org

For α-glucosidase inhibitors, molecular docking studies are commonly used to investigate how these compounds interact with the enzyme's active site. mdpi.comrsc.orgrsc.org These analyses can identify key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds or hydrophobic interactions, which stabilize the enzyme-inhibitor complex. mdpi.com This information is critical for understanding the structure-activity relationship and for the rational design of more potent inhibitors. mdpi.com

While this compound B is known to inhibit α-glucosidase, detailed molecular docking or crystallographic studies specifically for this compound with this enzyme are not extensively reported in the literature. Such an analysis would be expected to show this compound binding within the active site of α-glucosidase, thereby preventing the substrate from accessing it and leading to the observed inhibition.

Phenotypic Screening and High-Throughput Approaches

Phenotypic screening is a drug discovery strategy that identifies substances altering the phenotype of a cell or organism in a desired manner, without prior knowledge of the specific drug target. wikipedia.org This approach, often conducted in a high-throughput screening (HTS) format using automated systems, allows for the rapid testing of large compound libraries. drughunter.comevotec.com Hits from these screens are compounds that produce a biological effect of interest, such as cytotoxicity against cancer cells or modulation of a specific cellular process. assay.worksjapsonline.com

This compound has been evaluated in several phenotypic assays. In a study assessing its antioxidant potential, this compound was tested for its ability to reduce reactive oxygen species (ROS) in human keratinocyte (HaCaT) cells exposed to UVA radiation. usp.br The results indicated that this compound could decrease ROS production by 15% at concentrations from 50 to 200 µg/mL. usp.br Prior to this, its cytotoxicity was evaluated in non-irradiated HaCaT cells, where it was found to be non-toxic at the tested concentrations. usp.br

In another study, this compound and this compound B were isolated from a marine-derived fungus, Ascomycota sp. VK12. tandfonline.comtandfonline.com While other compounds from the same extract demonstrated cytotoxicity against various cancer cell lines (HepG2, MCF-7, and SK-Mel2), this compound itself was not reported as being active in these specific cytotoxic assays. tandfonline.comtandfonline.comresearchgate.net The primary activity noted for this compound B in this context was its anti-inflammatory effect through the inhibition of nitric oxide. tandfonline.comtandfonline.com

| Compound | Assay Type | Cell Line | Finding | Concentration | Reference |

|---|---|---|---|---|---|

| This compound | Cytotoxicity | HaCaT (human keratinocytes) | Non-cytotoxic | 50 - 200 µg/mL | usp.br |

| This compound | Antioxidant (ROS reduction) | HaCaT (human keratinocytes) | 15% reduction in ROS | 50 - 200 µg/mL | usp.br |

| This compound | Cytotoxicity | HepG2, MCF-7, SK-Mel2 | Not reported as active | Not specified | tandfonline.comtandfonline.com |

| This compound B | Anti-inflammatory (NO inhibition) | BV2 microglial cells | Active inhibitor | IC50: 24.2 - 76.5 µM | tandfonline.comtandfonline.com |

Conceptual Therapeutic Potential and Future Research Directions

Potential Modulatory Roles in Cellular Processes

While direct, extensive research into the specific cellular targets of sescandelin is still emerging, the broader class of isocoumarins, to which this compound belongs, has been shown to interact with various cellular processes. Isocoumarins are known to play roles in regulating a multitude of cellular functions, including survival, proliferation, and apoptosis. mdpi.com Some protein kinases, which are crucial regulators of these processes, are often activated in cancer cells and are considered potential therapeutic targets. mdpi.com

This compound itself has demonstrated immunomodulatory activity by reducing the production of reactive oxygen species (ROS) in stimulated human neutrophils without showing cytotoxic effects. usp.brusp.br This suggests a potential role for this compound in modulating inflammatory pathways. The overproduction of ROS by hyperactive neutrophils can lead to oxidative stress and tissue damage in chronic inflammatory conditions. usp.br

Furthermore, the regulation of the cell cycle is a critical process controlled by checkpoints that ensure the fidelity of cell division. jmedsciences.comkhanacademy.org Key regulators of these checkpoints are cyclin-dependent kinases (CDKs) and their protein partners, cyclins. biologyexams4u.comkhanacademy.org The G1/S and G2/M checkpoints are crucial for inspecting for DNA damage before replication and mitosis, respectively. jmedsciences.combiologyexams4u.com The progression through these checkpoints is driven by the activation and inactivation of CDK-cyclin complexes. khanacademy.orgnih.gov Given that some isocoumarins have been found to interact with protein kinases, it is conceivable that this compound or its derivatives could potentially influence cell cycle regulation through modulation of CDKs or related signaling pathways. However, specific studies to confirm such interactions are needed.

Conceptual Framework for Developing this compound-Based Molecular Probes

The development of molecular probes from natural products like this compound is a promising area of research for elucidating biological processes. mdpi.com These probes, often fluorescent, can be used for a variety of applications including cell microscopy and diagnostics. optica.orgrsc.org A general framework for developing a this compound-based molecular probe would involve several key steps.

First, the inherent biological activity of this compound would be the foundation. Its known immunomodulatory effects, for instance, could be a starting point. usp.br The core structure of this compound would then be synthetically modified to incorporate a reporter group, such as a fluorophore, without significantly diminishing its biological activity. mdpi.comnih.gov This requires a careful understanding of the structure-activity relationship of this compound, which is not yet fully elucidated. tandfonline.com

The design of such probes often involves creating a library of candidates with slight structural variations to identify those with optimal targeting properties. rsc.org These probes can then be used in cellular imaging studies to visualize their localization and interaction with subcellular components. rsc.org For example, a fluorescently labeled this compound could be used to track its uptake and distribution within neutrophils, providing insights into its mechanism of action. The development of such probes relies on advancements in synthetic organic chemistry and fluorescence technology. dst.gov.inthermofisher.com

Integration of Chemical Biology Approaches in this compound Research

Chemical biology provides a powerful toolkit to investigate the biological functions of small molecules like this compound. nih.govhku.hk These approaches can offer temporal and dose-dependent control over biological systems, complementing genetic methods. mdpi.comnih.gov

A key chemical biology strategy is the use of activity-based protein profiling (ABPP). uni-due.de This technique employs reporter-modified small molecules, known as activity-based probes (ABPs), to functionally analyze proteomes and determine the activity state of specific enzymes. uni-due.de A this compound-based ABP could potentially identify its direct protein targets within a cell, providing crucial information about its mode of action.

Another powerful approach is affinity purification or enrichment mass spectrometry (AP/AE-MS). uni-due.de In this method, a modified version of this compound could be immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. These interacting partners can then be identified by mass spectrometry, revealing the cellular pathways that this compound modulates. uni-due.de

Furthermore, chemical proteomics can be applied to understand the targets of microbial metabolites, which is relevant as this compound is produced by fungi. nih.gov These chemical biology tools, often used in combination, can help to deconvolute the complex biological effects of natural products and pave the way for their development as therapeutic agents or research tools. tue.nlcrcm-marseille.fr

Advancements in Analytical Techniques for this compound Quantification in Biological Matrices

Accurate quantification of this compound in complex biological matrices like plasma or tissue is essential for understanding its pharmacokinetic and pharmacodynamic properties. Several advanced analytical techniques are available for the analysis of natural products from biological samples. researchgate.netazolifesciences.com

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of compounds from complex mixtures. researchgate.netsolubilityofthings.com When coupled with mass spectrometry (HPLC-MS), it provides high sensitivity and specificity for detecting and quantifying molecules at very low concentrations. azolifesciences.comsolubilityofthings.com This would be a suitable method for measuring this compound levels in biological fluids.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, particularly for volatile or semi-volatile compounds. researchgate.netlucideon.com Depending on the chemical properties of this compound and its potential derivatives, GC-MS could also be a viable analytical method. azolifesciences.com

Nuclear magnetic resonance (NMR) spectroscopy is a valuable tool for structural elucidation and can also be used for quantitative analysis. researchgate.netazolifesciences.com While generally less sensitive than MS-based methods, NMR does not require reference standards for quantification, which can be an advantage. azolifesciences.com The combination of different chromatographic and spectroscopic techniques, such as pseudo-LC-NMR, can provide a comprehensive and unambiguous identification and quantification of metabolites in a biological extract. nih.gov

The choice of the specific analytical technique would depend on the required sensitivity, the nature of the biological matrix, and the specific research question being addressed. The continuous development of these analytical methods enhances the efficiency and accuracy of phytochemical analysis. researchgate.net

Computational Approaches in this compound Research

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that can provide detailed insights into the behavior of molecules at an atomic level. ebsco.comnih.gov These simulations model the forces and motions of atoms and molecules, allowing researchers to study how they interact over time. ebsco.com

In the context of this compound research, MD simulations could be employed to understand its interaction with potential protein targets. mdpi.com For example, if a putative protein target is identified through chemical biology approaches, MD simulations could be used to model the binding of this compound to this protein. This can reveal the specific amino acid residues involved in the interaction and the stability of the this compound-protein complex. mdpi.com

Furthermore, MD simulations can be used to study the conformational changes in both this compound and its target protein upon binding. nih.gov This information is crucial for understanding the mechanism of action and can guide the design of more potent or selective analogues. The process involves defining the potential energy of the system and then using this to simulate the movement of the atoms over time, providing a dynamic picture of the molecular interactions. ebsco.comyoutube.comrsc.org

In Silico Screening for New Targets or Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used in two primary ways for this compound research: to identify new potential protein targets or to design novel analogues with improved properties. pharmacophorejournal.combiorxiv.org

To find new targets, the three-dimensional structure of this compound could be used to screen against a database of protein structures. nih.gov Docking programs would predict how well this compound binds to each protein, and the top hits could then be validated experimentally. researchgate.net

Alternatively, if a protein target for this compound is known, in silico methods can be used to design new analogues. researchgate.net By understanding the binding mode of this compound, researchers can computationally modify its structure to improve its affinity or selectivity for the target. pharmacophorejournal.com These virtual analogues can then be synthesized and tested, accelerating the drug discovery process. pharmacophorejournal.combiorxiv.org This approach has been successfully used to identify promising new drug candidates from natural products. biorxiv.org

Challenges and Opportunities in this compound Research

The study of this compound, a naturally occurring isocoumarin (B1212949), presents a unique set of challenges and opportunities for the scientific community. These span the fields of synthetic chemistry, pharmacology, and natural product discovery, highlighting the compound's potential while acknowledging the hurdles that must be overcome to fully realize it.

A primary challenge in this compound research lies in its chemical synthesis and isolation. The first total synthesis of its nonnatural enantiomer, (+)-sescandelin, underscores the complexity of its structure. acs.orgacs.orgnih.gov The process involved multiple steps, starting from a readily available homophthalate and proceeding through a vinylogous amide ester. acs.orgnih.gov Achieving the desired stereochemistry at the C-9 position requires specific and sensitive methods, such as the enantioselective reduction of its precursor, AGI-7, using Corey's oxazaborolidine reagent. acs.orgacs.orgnih.gov The isolation of this compound from its natural source, the fungus Sesquicilium candelabrum, yields a relatively small amount (around 30 mg/l of culture), which can limit the scope of biological and derivatization studies. tandfonline.comcapes.gov.br These synthetic and isolation difficulties pose significant obstacles to obtaining the large quantities of the compound needed for extensive preclinical and clinical investigation.

Furthermore, a comprehensive understanding of this compound's biological activity and mechanism of action remains a challenge. While initially identified for its root-promoting activity in plants, where it is thought to accelerate a "preparatory phase" for root formation, its effects in mammalian systems are less defined. tandfonline.com Studies have noted its presence alongside AGI-7 in screenings for anti-angiogenic substances, suggesting a potential role in inhibiting the formation of new blood vessels. acs.orgresearchgate.netpatsnap.com However, detailed mechanistic studies are required to confirm this activity and identify its specific molecular targets. The broad screening of related fungal metabolites for various activities, including cytotoxicity and anti-inflammatory effects, often includes this compound, but specific data on its potency and mechanism are not always thoroughly detailed. researchgate.net

Despite these challenges, significant opportunities exist in this compound research. The continued exploration of natural sources, particularly endophytic and marine-derived fungi, presents a major opportunity for the discovery of new this compound analogs. mdpi.commdpi.comrsc.org Fungi are prolific producers of structurally diverse isocoumarins, and investigating novel species could lead to the isolation of derivatives with improved potency, selectivity, or different biological activities. uea.ac.ukresearchgate.netnih.gov For example, the related compound this compound B, also produced by Sesquicilium candelabrum, has been found to inhibit α-glucosidase, an enzyme relevant to diabetes management. tandfonline.commdpi.comsemanticscholar.org This suggests that even minor structural modifications on the this compound scaffold can lead to distinct pharmacological profiles.

The development of semi-synthetic derivatives represents another key opportunity. ebi.ac.uktapi.com Using the natural this compound core or a synthetically produced precursor, chemists can create a library of new compounds. researchgate.net This approach allows for a systematic exploration of structure-activity relationships (SAR), clarifying which parts of the molecule are essential for its biological effects. tandfonline.com By modifying functional groups, researchers can potentially enhance desired activities, reduce toxicity, and improve pharmacokinetic properties. tapi.com

Finally, there is a substantial opportunity to fully explore the therapeutic potential of this compound and its derivatives. The initial findings on root promotion and potential anti-angiogenic effects open doors for agricultural and oncological applications, respectively. tandfonline.comresearchgate.net The diverse bioactivities reported for the broader isocoumarin class—including antimicrobial, antioxidant, and immunomodulatory effects—suggest that this compound may have a wider pharmacological profile than is currently known. mdpi.comeurekaselect.com Future research focused on targeted biological assays and in vivo studies is essential to unlock the full therapeutic promise of this intriguing natural product.

Q & A

Q. What are the standard protocols for synthesizing Sescandelin, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include precise reaction conditions (temperature, solvent ratios, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity ≥95%). Reproducibility requires:

- Detailed step-by-step procedures in the Methods section, including equipment specifications (e.g., Schlenk line for air-sensitive reactions) .

- Validation of intermediates via spectral matching with literature or in-house databases .

- Inclusion of negative controls (e.g., reactions without catalysts) to confirm pathway specificity .

- Table 1 : Key Synthesis Parameters

| Parameter | Recommended Practice | Evidence Source |

|---|---|---|

| Reaction Monitoring | TLC/HPLC at 30-min intervals | |

| Purification | Gradient elution in column chromatography | |

| Yield Reporting | Triplicate runs with mean ± SD |

Q. Which analytical techniques are most reliable for characterizing this compound's structural and chemical properties?

- Methodological Answer : Combine orthogonal methods:

- Structural Elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY/HSQC) and X-ray crystallography for unambiguous assignment .

- Purity Assessment : HPLC-MS with UV/Vis detection (≥95% purity threshold) and elemental analysis (±0.4% theoretical) .

- Stability Testing : Accelerated degradation studies under varied pH/temperature, analyzed via LC-MS .

Q. How should researchers design initial experiments to assess this compound's bioactivity while controlling for confounding variables?

- Methodological Answer : Use a factorial design to isolate variables:

- Independent Variables : Concentration gradients (e.g., 0.1–100 µM), exposure duration.

- Dependent Variables : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).

- Controls : Vehicle-only controls, positive controls (e.g., cisplatin in cytotoxicity assays), and blinded data analysis to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported bioactivity data of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Pool datasets using PRISMA guidelines, adjusting for variables like cell line heterogeneity (e.g., HeLa vs. primary cells) or assay protocols (MTT vs. ATP luminescence) .

- Sensitivity Analysis : Quantify the impact of outlier removal or statistical models (e.g., ANOVA vs. non-parametric tests) .

- Replication Studies : Reproduce conflicting experiments with standardized materials (e.g., ATCC-certified cell lines) .

Q. What advanced statistical models are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Four-parameter logistic model (4PL) for sigmoidal curves, validated via bootstrapping (1,000 iterations) .

- Machine Learning : Random Forest classifiers to identify synergistic interactions with combinatorial therapies .

- Uncertainty Quantification : Monte Carlo simulations to propagate error from technical replicates .

Q. What methodologies optimize the detection of this compound's degradation products under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose this compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) stress .

- High-Resolution Analytics : UPLC-QTOF-MS with molecular networking (GNPS) to cluster degradation pathways .

- Kinetic Modeling : Arrhenius equation to predict shelf-life under real-world storage .

Guidelines for Addressing Contradictions and Enhancing Rigor

- Data Transparency : Share raw datasets (e.g., NMR spectra, dose-response curves) as supplementary materials with DOI links .

- Critical Appraisal : Use tools like GRADE to assess evidence quality, emphasizing studies with blinded designs and power analysis .

- Interdisciplinary Collaboration : Partner with computational chemists for molecular dynamics simulations to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.